molecular formula C6H5N3O B153770 5-Ethynyl-1H-imidazole-4-carboxamide CAS No. 126004-16-8

5-Ethynyl-1H-imidazole-4-carboxamide

Cat. No. B153770
M. Wt: 135.12 g/mol
InChI Key: VTEPZBCRFBNYNX-UHFFFAOYSA-N
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Patent
US05059590

Procedure details

A solution of 200 mg (0.75 mmol) of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide in 5 ml of 1N hydrochloric acid solution was heated under reflux at 100° C. for 4 hours. After the reaction, the reaction solution was neutralized with lN sodium hydroxide solution, silica gel powder was added, and the solvent was evaporated. The residue was adsorbed onto a silica gel column (2.7×11 cm), eluted with a 0-16% ethanol-chloroform solvent mixture, and crystallized from an ethanol-hexane solvent mixture to obtain 38 mg of pale yellow crystals of 5-ethynylimidazole-4-carboxamide (yield: 37.6%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:7]([C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)[CH:6]=[N:5][C:4]=1[C:17]([NH2:19])=[O:18])#[CH:2].[OH-].[Na+]>Cl>[C:1]([C:3]1[NH:7][CH:6]=[N:5][C:4]=1[C:17]([NH2:19])=[O:18])#[CH:2] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(#C)C1=C(N=CN1[C@H]1[C@H](O)[C@H](O)[C@H](O1)CO)C(=O)N
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
eluted with a 0-16% ethanol-chloroform solvent mixture
CUSTOM
Type
CUSTOM
Details
crystallized from an ethanol-hexane solvent mixture

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
Name
Type
product
Smiles
C(#C)C1=C(N=CN1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.